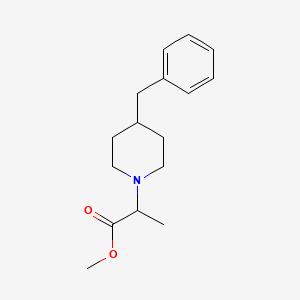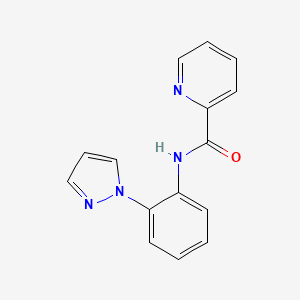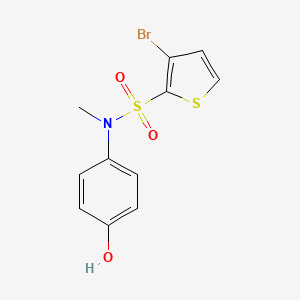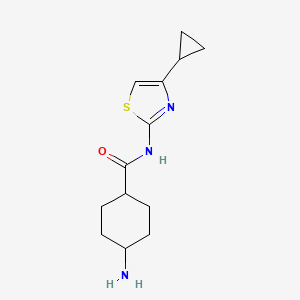
1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol, also known as FPEA, is a chemical compound that has been extensively studied for its potential applications in various fields of research. FPEA is a colorless liquid with a molecular weight of 248.28 g/mol, and a boiling point of 286°C.
科学研究应用
1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has also been studied for its potential use as a ligand for GABA-A receptors, which are targets for many drugs used to treat anxiety and insomnia.
作用机制
The mechanism of action of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol is not fully understood, but it is believed to involve the modulation of GABA-A receptors. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been shown to increase the binding of GABA to GABA-A receptors in rat brain membranes, suggesting that it may act as a positive allosteric modulator of these receptors. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has also been shown to enhance the activity of GABA-A receptors in electrophysiological studies.
Biochemical and Physiological Effects:
1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been shown to have a range of biochemical and physiological effects in animal models. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been shown to reduce inflammation in a rat model of carrageenan-induced paw edema. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has also been shown to reduce pain in a rat model of acetic acid-induced writhing. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been shown to reduce anxiety-like behavior in a rat model of elevated plus maze.
实验室实验的优点和局限性
1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has several advantages for use in lab experiments. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol is relatively easy to synthesize and purify, making it readily available for research purposes. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been shown to have a range of effects in animal models, making it a useful tool for investigating the role of GABA-A receptors in various physiological and pathological processes.
However, there are also some limitations to the use of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol in lab experiments. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has not been extensively studied in humans, so its safety and efficacy in humans are not well established. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol may also have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol. One area of research could be to further investigate the mechanism of action of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol, particularly its interaction with GABA-A receptors. Another area of research could be to investigate the potential therapeutic applications of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol in various disease states, such as anxiety disorders or chronic pain. Additionally, future research could investigate the safety and pharmacokinetics of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol in humans, which could pave the way for clinical trials.
合成方法
The synthesis of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol involves the reaction between 1-phenyl-2-chloroethane and p-fluorophenol in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The reaction proceeds via an SN2 mechanism, resulting in the formation of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol. The purity of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol can be improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
2-(4-fluorophenoxy)-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c15-12-6-8-13(9-7-12)17-10-14(16)11-4-2-1-3-5-11/h1-9,14,16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOQQKXJGOTEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-1-phenylethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7559586.png)
![3-(4-fluorophenyl)-N-methyl-N-[(2-methylphenyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7559589.png)
![2-Methyl-3-[methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanenitrile](/img/structure/B7559594.png)

![N-(4-ethylphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7559622.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)
![2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid](/img/structure/B7559630.png)
![2-[1-(2-Ethoxyphenyl)ethylamino]propanoic acid](/img/structure/B7559635.png)
![3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B7559642.png)